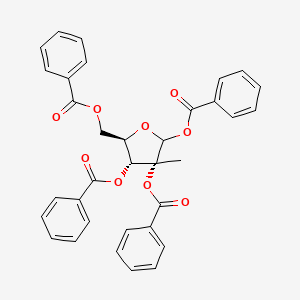

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose

Description

BenchChem offers high-quality 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33?,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZSLTLDMBDKOU-OSVDXEOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801229439 |

Source

|

| Record name | D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30361-19-4 |

Source

|

| Record name | D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30361-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose

This guide outlines the chemical properties, synthetic utility, and critical handling parameters of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose , a high-value carbohydrate intermediate used primarily in the development of polymerase-inhibitor antiviral drugs (e.g., HCV, RNA viruses).[1]

Executive Summary

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose (CAS: 15397-15-6) is a fully protected, branched-chain sugar derivative.[1] It serves as the "universal donor" for the synthesis of 2'-C-methyl ribonucleosides , a class of potent antiviral agents that act as non-obligate chain terminators of viral RNA-dependent RNA polymerases (RdRp). This guide details its structural dynamics, validated synthesis protocols, and its role in the Vorbrüggen glycosylation reaction.

Chemical Identity & Structural Dynamics[1]

Structural Specifications

The compound features a D-ribofuranose core where the hydroxyl groups at positions 1, 3, and 5 are protected by benzoyl esters.[2] The critical modification is at the C-2 position, which bears both a methyl group and a benzoyloxy group.[1] This quaternary center creates significant steric bulk, influencing both the stability of the molecule and the stereoselectivity of subsequent glycosylation reactions.

| Property | Specification |

| IUPAC Name | 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose |

| Molecular Formula | C₃₄H₂₈O₉ |

| Molecular Weight | 580.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 154–156 °C |

| Solubility | Soluble in DCM, Chloroform, Acetonitrile; Insoluble in Water |

| Stereochemistry | D-Ribose configuration; β-anomer is thermodynamically preferred |

Stereochemical Stability

The 2-C-methyl substitution introduces a rigid conformation to the furanose ring, typically favoring the North (C3'-endo) conformation.[1] The bulky benzoyl groups provide "armed" protection, deactivating the anomeric center relative to alkyl protectors (like benzyl), which is advantageous for handling but requires potent Lewis acids for activation.

Synthetic Routes & Process Chemistry

The synthesis of this quaternary sugar is non-trivial due to the steric crowding at C-2. The industrial standard involves a Grignard addition to a keto-sugar intermediate .[1]

Validated Synthesis Workflow

-

Starting Material: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.[1][3][4][5]

-

Oxidation: Conversion of the free 2-OH to a ketone using Dess-Martin Periodinane (DMP) or DMSO/Ac₂O.[1]

-

Alkylation: Stereoselective addition of Methyl Magnesium Bromide (MeMgBr) or Methyllithium (MeLi) to the 2-ketone. Note: The alpha-face is sterically shielded, directing attack from the beta-face, but chelation control can invert this.[1]

-

Benzoylation: Protection of the resulting tertiary alcohol and the anomeric position.

Synthesis Pathway Diagram

Figure 1: Step-wise synthesis of the target scaffold from commercially available tri-O-benzoyl-ribose.[1][4][6]

Reactivity Profile: The Vorbrüggen Coupling

The primary application of this compound is as a glycosyl donor in the Vorbrüggen reaction to synthesize nucleosides like the precursors for Sofosbuvir.

Mechanism of Action

The reaction utilizes Neighboring Group Participation (NGP) .

-

Activation: A Lewis acid (TMSOTf or SnCl₄) complexes with the 1-O-benzoyl group, converting it into a good leaving group.

-

Oxocarbenium Ion Formation: The departure of the 1-benzoate generates an oxocarbenium ion at C-1.[1]

-

Acyloxonium Stabilization: The benzoyl group at C-2 (trans to the C-1 leaving group) attacks the oxocarbenium ion from the bottom face, forming a stable 1,2-acyloxonium ion.

-

Nucleophilic Attack: The silylated nucleobase (e.g., Bis-TMS-Cytosine) attacks C-1 from the top face (beta-face), ensuring β-stereoselectivity .[1]

Critical Protocol: Coupling with Cytosine

-

Reagents: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose (1.0 eq), N⁴-Benzoylcytosine (1.2 eq), BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq), TMSOTf (1.5 eq).[1]

-

Solvent: Acetonitrile (MeCN) - Critical for beta-selectivity due to solvent participation.[1]

-

Conditions: Reflux or 80°C. The steric bulk of the 2-methyl group requires higher energy input than standard ribose couplings.

Figure 2: Mechanistic pathway of the Vorbrüggen coupling showing the origin of beta-selectivity.[1]

Analytical Specifications & Quality Control

For drug development, purity must be established using orthogonal methods.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 50% B to 95% B over 20 mins.

-

Detection: UV at 230 nm (Benzoyl absorption max).

-

Retention: The tetra-benzoyl derivative is highly lipophilic and will elute late (approx. 12-15 min).[1]

NMR Signature (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region (7.0 - 8.2 ppm): Multiplets corresponding to 20 protons from four benzoyl groups.

-

Anomeric Proton (H-1): A singlet or doublet (depending on coupling) around 6.5 - 6.9 ppm .[1] The downfield shift is due to the electron-withdrawing 1-benzoate.[1]

-

Methyl Group (2-Me): A sharp singlet typically between 1.3 - 1.7 ppm .[1] This is the diagnostic peak for the 2-C-methyl modification.[1]

References

-

Preparation of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose. BuyersGuideChem. Available at: [Link][7]

-

Synthesis of 2'-C-methyl nucleosides from 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranose. ResearchGate. Available at: [Link]

-

Vorbrüggen Glycosylation Mechanism and Applications. Royal Society of Chemistry Advances. Available at: [Link]

- Industrial Synthesis of Ribofuranose Derivatives.Google Patents (US3419544A).

Sources

- 1. 1,2,3,5-Tetra-o-benzoyl-2-c-methyl-beta-d-ribofuranose - CAS:15397-15-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.rsc.org [pubs.rsc.org]

Synthesis of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose: A Comprehensive Technical Guide

Executive Summary & Strategic Importance

The molecule 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose is a premier carbohydrate building block and glycosyl donor utilized in the synthesis of 2'-C-methyl branched ribonucleosides[1]. These nucleoside analogs are the critical active pharmaceutical ingredients (APIs) in blockbuster antiviral therapies, including RNA-dependent RNA polymerase (RdRp) inhibitors like Sofosbuvir (HCV) and experimental broad-spectrum antivirals like T-1106[2][3].

The strategic installation of benzoyl protecting groups serves a dual purpose: it stabilizes the highly reactive 2-C-methyl-D-ribofuranose core during harsh synthetic conditions, and critically, the 2-O-benzoyl group provides anchimeric assistance (neighboring group participation) during subsequent Vorbrüggen glycosylation[4]. This ensures exclusive stereoselectivity, driving the formation of the thermodynamically favored β-nucleoside anomer required for biological activity.

Retrosynthetic Analysis & Process Architecture

The industrial and bench-scale synthesis of this tetra-benzoate donor relies on a highly optimized, four-phase linear sequence starting from inexpensive D-fructose[5]. The process bypasses the need for costly D-arabinose starting materials by leveraging a calcium-mediated saccharinic acid rearrangement[6].

Figure 1: Four-stage synthetic workflow from D-fructose to the target tetra-benzoate donor.

Step-by-Step Methodologies & Mechanistic Insights

Phase 1: Saccharinic Acid Rearrangement (D-Fructose → 2-C-Methyl-D-ribonolactone)

Mechanistic Causality: D-fructose undergoes a base-catalyzed Lobry de Bruyn-van Ekenstein transformation to a diketone intermediate. The use of Calcium Oxide (CaO) is not arbitrary; the

Protocol:

-

Suspend D-fructose in deionized water and add CaO at a precise molar ratio (optimal range 5:1 to 3:1 D-fructose:CaO)[5][6].

-

Stir the slurry at 23–40 °C for approximately 40 hours[5].

-

Quench the reaction by bubbling

gas through the mixture to precipitate excess calcium as -

Filter, concentrate the filtrate under reduced pressure, and crystallize the product from ethanol/water.

Self-Validation & IPC: Monitor the reaction via HPLC. The system is validated when the peak corresponding to the ribonolactone reaches a steady-state area of ~13.6% to 15%[5]. Prolonged heating leads to straight-chain degradation products.

Phase 2: Global Protection (Lactone → 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonolactone)

Mechanistic Causality: The tertiary hydroxyl group at the C2 position is highly sterically hindered by the adjacent methyl group[1]. Standard benzoylation with pyridine alone is kinetically dead. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory; it acts as a hyper-nucleophilic catalyst, forming a highly reactive N-benzoylpyridinium intermediate that forces the acylation of the hindered tertiary alcohol[1][9].

Protocol:

-

Dissolve 2-C-methyl-D-ribonolactone in anhydrous pyridine.

-

Cool the solution to 5 °C under an inert argon atmosphere[1].

-

Add catalytic DMAP (0.1 eq), followed by the dropwise addition of Benzoyl chloride (BzCl, 3.5 eq) over 30 minutes to control the exotherm[1].

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with ice water, extract with dichloromethane (DCM), wash with 1N HCl (to remove pyridine), saturated

, and brine. Dry over

Self-Validation & IPC: Perform TLC (Silica, 35% EtOAc in heptane). The reaction is self-validating when the highly polar lactone baseline spot completely disappears, replaced by a single lipophilic spot (

Phase 3: Controlled Reduction (Lactone → 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose)

Mechanistic Causality: Reducing a lactone to a lactol (hemiacetal) without over-reducing it to an open-chain alditol requires precise hydride control. Standard

Protocol:

-

Dissolve 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribonolactone in anhydrous toluene and cool to -5 °C[10].

-

Add a solution of Red-Al (in ethanol/toluene) dropwise over 10 minutes, maintaining the internal temperature below 0 °C[10].

-

Stir at -5 °C for exactly 40 minutes[10].

-

Quench carefully with a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) to break the aluminum emulsion.

-

Extract with EtOAc, wash with brine, dry, and concentrate to yield the lactol as a foam.

Self-Validation & IPC: TLC analysis (35% EtOAc in heptane) must show complete consumption of the starting material[10]. The product lactol will appear slightly more polar than the starting lactone.

Phase 4: Anomeric Activation (Lactol → Target Tetra-benzoate)

Mechanistic Causality: The hemiacetal (lactol) is a poor leaving group for glycosylation. Benzoylation of the anomeric C1-OH converts it into a highly active glycosyl donor[1]. While this produces an

Figure 2: Neighboring group participation ensuring beta-stereoselectivity during glycosylation.

Protocol:

-

Dissolve the lactol in DCM and cool to 0 °C.

-

Add Triethylamine (TEA) or Pyridine (2.0 eq), DMAP (0.1 eq), and Benzoyl chloride (1.5 eq)[1].

-

Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

-

Quench with saturated

, extract with DCM, wash with brine, dry, and concentrate. -

Purify via flash column chromatography (Silica, DCM/MeOH or Hexane/EtOAc gradients) to obtain the pure 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranose[2].

Self-Validation & IPC:

Quantitative Data Summary

The following table summarizes the critical reaction parameters, expected yields, and Quality Attributes for the continuous workflow.

| Synthesis Phase | Reagents & Catalyst | Temp / Time | Expected Yield | Key Quality Attribute (KQA) |

| 1. Rearrangement | D-Fructose, CaO, | 23–40 °C / 40 h | ~13.6 - 15% | Crystallization removes linear degradation byproducts[5]. |

| 2. Global Protection | BzCl, Pyridine, DMAP | 5 °C to RT / 12 h | 85 - 90% | Complete functionalization of the sterically hindered 2-OH[1]. |

| 3. Reduction | Red-Al, Toluene/EtOH | -5 °C / 40 min | 75 - 80% | Absence of over-reduced open-chain alditol impurities[10]. |

| 4. Activation | BzCl, TEA, DMAP, DCM | 0 °C to RT / 4 h | 70 - 85% | Downfield |

References

-

Process for the production of 2-C-methyl-D-ribonolactone Source: Google Patents (US7598373B2) URL: (Corresponds to indices:[11],[12],[5],[6])

-

Process for the production of 2'-branched nucleosides Source: Google Patents (EP2319853A1) URL: (Corresponds to indices:[1],[9],[10])

-

Concise total synthesis of two marine natural nucleosides: trachycladines A and B Source: PubMed Central (PMC) / Beilstein Journal of Organic Chemistry URL:[Link] (Corresponds to indices:[4],[8],)

-

T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir Source: MDPI Pharmaceutics URL:[Link] (Corresponds to indices:[2],[13],[3])

-

1-Amino-1-deoxy-D-fructose (Fructosamine) and its Derivatives (Saccharinic Acid Rearrangements) Source: Advances in Carbohydrate Chemistry and Biochemistry (via ResearchGate) URL:[Link] (Corresponds to index:[7])

Sources

- 1. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Concise total synthesis of two marine natural nucleosides: trachycladines A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7598373B2 - Process for the production of 2-C-methyl-D-ribonolactone - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. Concise total synthesis of two marine natural nucleosides: trachycladines A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]

- 10. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]

- 11. US7598373B2 - Process for the production of 2-C-methyl-D-ribonolactone - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. mdpi.com [mdpi.com]

Technical Guide: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose

[1][2]

Executive Summary

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose (CAS 15397-15-6 for the

Unlike standard ribose derivatives, this compound features a quaternary carbon at the C2 position (2-C-methyl), which provides the steric hindrance necessary to block viral replication in drugs like Valopicitabine (NM283) and 2'-C-methyladenosine .[1] The four benzoyl protecting groups serve a dual purpose: they solubilize the polar sugar core in organic solvents and, crucially, direct the stereochemical outcome of glycosylation reactions toward the biologically active

This guide details the chemical profile, synthesis, and application of this intermediate, designed for researchers optimizing nucleoside analog production.

Chemical Profile & Identity

| Property | Specification |

| Chemical Name | 1,2,3,5-Tetra-O-benzoyl-2-C-methyl- |

| CAS Number | 15397-15-6 (Specific to |

| Synonyms | (2S,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-methyltetrahydrofuran-2,3,4-triyl tribenzoate |

| Molecular Formula | C |

| Molecular Weight | 580.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 154–156 °C |

| Solubility | Soluble in Chloroform, Acetonitrile, DCM; Insoluble in Water |

| Stereochemistry | D-Ribose configuration; 2-C-methyl substituent; |

Synthesis of the Core Intermediate

The synthesis of the tetra-benzoyl derivative typically proceeds from D-ribose or D-ribonolactone.[1] The introduction of the methyl group at C2 is the most challenging step, often requiring Grignard reagents or specific alkylation of a ketose intermediate.

Synthesis Workflow Diagram

The following diagram outlines the conversion of the 3,5-di-O-benzoyl precursor into the final tetra-benzoyl product, a common late-stage optimization in industrial workflows.

Figure 1: Late-stage benzoylation workflow to generate the tetra-protected donor.

Detailed Protocol: Benzoylation of 3,5-Di-O-benzoyl-2-C-methyl-D-ribofuranose

This protocol ensures high yield and purity by controlling the exotherm and ensuring complete acylation of the hindered C2-hydroxyl and the anomeric C1-hydroxyl.[1]

Reagents:

-

Starting Material: 3,5-Di-O-benzoyl-2-C-methyl-D-ribofuranose (100 g, 0.27 mol)[1]

-

Solvent: Acetonitrile (MeCN, 300 mL)

-

Base: Triethylamine (Et

N, 280 mL, 2.0 mol)[1] -

Acylating Agent: Benzoyl Chloride (BzCl, 78.3 mL, 0.67 mol)[1]

Procedure:

-

Dissolution: Charge the reaction vessel with 3,5-Di-O-benzoyl-2-C-methyl-D-ribofuranose and Acetonitrile. Stir until a suspension or partial solution is formed.

-

Base Addition: Add Triethylamine in one portion. The mixture may warm slightly.

-

Acylation (Critical Step): Add Benzoyl Chloride dropwise over 30–60 minutes, maintaining the temperature below 30°C to prevent side reactions.

-

Reaction: Heat the mixture to 60°C and stir for 2 hours.

-

Quench & Crystallization: Cool the mixture to room temperature (20–25°C). Slowly add Water (150 mL) to induce precipitation.

-

Isolation: Filter the white solid. Wash the cake with a 2:1 mixture of MeCN/Water, followed by cold Methanol to remove residual reagents.

-

Drying: Dry under vacuum at 45°C to constant weight.

-

Typical Yield: ~70% (approx. 109 g).[1]

-

Purity: >98% (HPLC).

-

Application: Vorbrüggen Glycosylation

The primary utility of CAS 15397-15-6 is as a glycosyl donor for nucleobases.[1] The reaction follows a modified Vorbrüggen mechanism.[1]

Mechanism of Action

The 2-C-methyl group introduces significant steric bulk, making the formation of the glycosidic bond more difficult than in simple ribose.[1] However, the benzoyl group at C2 (or C3/C5 participating) is crucial.[1]

-

Activation: A Lewis acid (e.g., TMSOTf, SnCl

) activates the C1-benzoate, creating an oxocarbenium ion.[1] -

Neighboring Group Participation (NGP): The benzoyl group at C2 or C3 stabilizes the cation from the

-face, blocking it.[1] -

Nucleophilic Attack: The silylated nucleobase attacks from the top (

-face), ensuring the formation of the biologically active

Pathway Diagram[1][2]

Figure 2: Mechanism of stereoselective glycosylation using the tetra-benzoyl donor.

Quality Control & Characterization

Validation of the intermediate is performed using NMR and HPLC.

NMR Spectroscopy (CDCl , 300 MHz)

| Nucleus | Shift ( | Assignment |

| 7.07 | s, H-1 (Anomeric proton, singlet indicates lack of coupling due to 2-C-Me) | |

| 5.96 | d, H-3 | |

| 4.79 | m, H-4 | |

| 4.62 | AB System, CH | |

| 7.20–8.10 | m, Aromatic protons (Benzoyl groups) | |

| 97.97 | C-1 (Anomeric carbon) | |

| 86.82 | C-4 | |

| 78.71 | C-3 | |

| 76.31 | C-2 (Quaternary Center) | |

| 64.01 | C-5 |

HPLC Parameters[1][2]

Safety & Handling

References

-

BuyersGuideChem. 1,2,3,5-Tetra-O-benzoyl-2C-methyl-beta-D-ribofuranose Properties and CAS. Retrieved from [Link][1]

-

Journal of Medicinal Chemistry. Synthesis and Pharmacokinetics of Valopicitabine (NM283), an Efficient Prodrug of the Potent Anti-HCV Agent 2'-C-Methylcytidine. Retrieved from [Link][1]

-

National Institutes of Health (NIH). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Retrieved from [Link]

Technical Characterization Guide: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose

[1]

Executive Summary

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose (CAS: 15397-15-6 for the

This guide provides a definitive spectroscopic reference for researchers. Unlike standard ribose derivatives, the 2-C-methyl substitution introduces a quaternary center at C2, fundamentally altering the scalar coupling network in NMR spectroscopy.[1] This document details the specific spectral signatures required to validate structural integrity and isomeric purity.

Structural Analysis & Chemical Logic[1]

The molecule consists of a D-ribofuranose core protected by four benzoyl groups.[1][2][3][4] The defining feature is the methyl group at the C2 position, which replaces the C2-proton found in native ribose.[1]

Key Structural Features[1][4][5]

-

Quaternary C2 Center: The lack of a proton at C2 eliminates the typical

and -

Anomeric Configuration: The compound typically exists as an equilibrium of

and -

Protecting Groups: Four benzoyl esters (Bz) create significant deshielding in

H NMR and add complex aromatic multiplets in the 7.0–8.2 ppm region.[1]

Synthesis & Isolation Workflow

The following diagram outlines the typical isolation logic to ensure spectral purity.

Figure 1: Purification workflow targeting the thermodynamically stable crystalline

Physical Properties[1][6][7]

Before spectroscopic analysis, verify bulk physical properties.

| Property | Value / Range | Notes |

| Molecular Formula | ||

| Molecular Weight | 580.59 g/mol | |

| Appearance | White to off-white solid | Crystalline needles (from EtOH) |

| Melting Point | 154 – 156 °C | Sharp mp indicates high purity |

| Solubility | Soluble in | Insoluble in water |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (

H NMR Data (400 MHz,

)

The hallmark of this spectrum is the singlet at the anomeric position .[1] In native ribose, H-1 is a doublet (

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Aromatic | 7.20 – 8.15 | Multiplets | 20H | - | 4x Benzoyl groups (ortho/meta/para) |

| H-1 | 6.95 | Singlet (s) | 1H | - | Diagnostic: Deshielded by OBz and O-ring; No coupling to C2. |

| H-3 | 6.05 | Doublet (d) | 1H | Deshielded by C3-OBz.[1] | |

| H-4 | 4.85 | ddd / m | 1H | - | Bridge to C5; complex splitting.[1] |

| H-5a | 4.75 | dd | 1H | Diastereotopic methylene.[1] | |

| H-5b | 4.55 | dd | 1H | Diastereotopic methylene. | |

| 2-Me | 1.78 | Singlet (s) | 3H | - | Diagnostic: 2-C-Methyl group.[1] |

Expert Insight: If you observe a small doublet near 6.6–6.8 ppm, your sample likely contains the

-anomer or a 2-deoxy impurity.[1] The pure 2-C-methyl-anomer must show a clean singlet for H-1.[1]

C NMR Data (100 MHz,

)

| Position | Shift ( | Assignment |

| Carbonyls | 166.1, 165.4, 165.1, 164.8 | 4x |

| Aromatic | 128.0 – 134.0 | Benzoyl aromatic carbons |

| C-1 | 98.5 | Anomeric carbon (hemiacetal ether) |

| C-2 | 86.5 | Quaternary center (significantly downfield from native C2) |

| C-4 | 78.2 | Furanose ring carbon |

| C-3 | 76.5 | Furanose ring carbon |

| C-5 | 64.2 | Exocyclic methylene |

| 2-Me | 23.1 | Methyl group attached to C2 |

2D NMR Correlation Logic

To rigorously prove the position of the methyl group (C2 vs C3), HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

Figure 2: HMBC connectivity required to confirm the 2-C-methyl regiochemistry.

Mass Spectrometry (ESI-HRMS)[1]

Mass spectrometry is used to confirm the molecular weight and the presence of the four benzoyl groups.

Troubleshooting & Impurities

Common Impurity Profile

References

-

Piccirilli, J. A., et al. (2009).[1][3] "Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine." Journal of Organic Chemistry, 74(5), 2227–2230.[1]

- Context: Describes the synthesis and characterization of 2-C-methyl nucleoside precursors.

-

Elend, M., Fray, J., & Pryde, D. (2006).[1][5] "Synthesis of 5-O-benzyl-2-C-beta-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose." Arkivoc, (xi), 114–127.[1][5][6]

- Context: Provides comparative NMR data for branched-chain ribofuranose deriv

-

Thermo Scientific Chemicals. (n.d.).[1] "1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose Product Specification."

-

Context: Verification of physical constants and commercial availability.[7]

-

Sources

- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. buyersguidechem.com [buyersguidechem.com]

Strategic Utilization of Benzoyl Protecting Groups in Carbohydrate Synthesis: Mechanisms, Protocols, and Stereocontrol

Executive Summary

In the intricate landscape of carbohydrate chemistry, the Benzoyl (Bz) group functions as more than a simple masking agent; it is a strategic tool for stereochemical control.[1][2] Unlike benzyl ethers (which are "arming" and non-participating), benzoyl esters are "disarming" and actively participate in glycosylation mechanisms. This guide details the physicochemical rationale, mechanistic pathways (specifically Neighboring Group Participation), and validated protocols for deploying benzoyl groups to ensure 1,2-trans stereoselectivity and chemoselective coupling.

Part 1: Chemical Properties & Strategic Advantages

The choice between an acetyl (Ac) and a benzoyl (Bz) group often dictates the success of a synthesis. While both are esters, the benzoyl group offers distinct advantages in drug development and complex oligosaccharide assembly.

| Feature | Benzoyl (Bz) | Acetyl (Ac) | Strategic Implication |

| Electronic Effect | Strong Electron Withdrawing (Inductive & Resonance) | Electron Withdrawing (Inductive) | Bz donors are more "disarmed" (less reactive), allowing for highly selective coupling with "armed" acceptors. |

| Crystallinity | High | Low/Moderate | Bz derivatives often crystallize readily, simplifying purification without chromatography (critical for scale-up). |

| UV Detectability | Strong ( | Negligible | Essential for HPLC monitoring during process development. |

| Stability | High | Moderate | Bz is more resistant to acid hydrolysis than Ac, surviving harsher glycosylation conditions. |

Part 2: The Mechanistic Core – Neighboring Group Participation (NGP)

The primary utility of the C-2 benzoyl group is its ability to direct 1,2-trans glycosylation (e.g.,

The Mechanism

Upon activation of the glycosyl donor (leaving group departure), an oxocarbenium ion forms.[3] The carbonyl oxygen of the C-2 benzoyl group performs an intramolecular nucleophilic attack on the anomeric carbon (C-1). This forms a five-membered acyloxonium (dioxolenium) ion intermediate.

This intermediate effectively blocks the cis face of the ring, forcing the incoming nucleophile (acceptor alcohol) to attack from the opposite side (the trans face), resulting in high stereoselectivity.

Visualization: NGP Pathway

The following diagram illustrates the stereochemical enforcement provided by the C-2 Benzoyl group.

Caption: Kinetic pathway of Neighboring Group Participation (NGP) ensuring 1,2-trans selectivity via the acyloxonium intermediate.

Part 3: The "Armed-Disarmed" Strategy

The "Armed-Disarmed" concept, pioneered by Fraser-Reid, is fundamental to chemoselective glycosylation.

-

Armed Donors: Protected with ethers (Benzyl).[2][4][5][6] The electron-donating/neutral nature stabilizes the oxocarbenium transition state.

-

Disarmed Donors: Protected with esters (Benzoyl).[6] The electron-withdrawing nature destabilizes the transition state, making the donor less reactive.[7]

Application: You can react an armed donor with a disarmed acceptor (a sugar with a free OH but protected with Bz groups) without the acceptor self-coupling.

Caption: Chemoselective coupling utilizing the reactivity difference between Benzyl (Armed) and Benzoyl (Disarmed) species.

Part 4: Validated Experimental Protocols

Standard Installation (Global Benzoylation)

Context: Used to fully protect a carbohydrate or as a final capping step.

-

Reagents: Benzoyl Chloride (BzCl), Pyridine (Py).

-

Mechanism: Pyridine acts as both the solvent and the base/nucleophilic catalyst (forming an

-benzoylpyridinium intermediate).

Protocol:

-

Dissolution: Dissolve the carbohydrate (1.0 equiv) in anhydrous Pyridine (10 mL/g).

-

Cooling: Cool the solution to 0°C under an inert atmosphere (

or Ar). -

Addition: Add BzCl (1.2 equiv per hydroxyl group) dropwise to control exotherm.

-

Note: If faster reaction is required, add catalytic DMAP (0.1 equiv).

-

-

Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (usually Hexane:EtOAc).

-

Quench: Add MeOH (1 mL) to destroy excess BzCl.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), saturated

, and brine. Dry over

Regioselective Benzoylation (Primary OH)

Context: Selective protection of the primary C-6 hydroxyl in the presence of secondary hydroxyls.

-

Reagents: Benzoyl Cyanide (BzCN) or 1-Benzoylimidazole.

-

Logic: At low temperatures, the steric bulk and lower reactivity of specific reagents favor the primary alcohol.

Protocol (Low Temp Method):

-

Dissolve diol/triol in Pyridine/DCM (1:1).

-

Cool to -40°C or -60°C.

-

Add BzCl (1.0 equiv) in DCM solution very slowly over 1 hour.

-

Maintain low temperature for 3 hours before slowly warming to -10°C.

-

Result: High selectivity for the primary hydroxyl due to kinetic control.

Deprotection (Zemplén Transesterification)

Context: Global removal of benzoyl groups to reveal free hydroxyls.

-

Reagents: Sodium Methoxide (NaOMe) in Methanol (MeOH).

-

Safety: NaOMe is moisture sensitive.

Protocol:

-

Dissolve the benzoylated sugar in anhydrous MeOH (0.1 M concentration).

-

Add NaOMe solution (freshly prepared or commercially available 0.5 M) to reach pH 9–10 (typically 0.1–0.2 equiv NaOMe).

-

Stir at RT.

-

Observation: Benzoates cleave slower than acetates. Reaction may take 2–12 hours.

-

Troubleshooting: If precipitation occurs (methyl benzoate byproduct or product), add a co-solvent like THF or DCM.

-

-

Neutralization: Add acidic resin (e.g., Amberlite IR-120 H+) until pH is neutral (pH 7). Do not use aqueous acid to avoid hydrolysis of glycosidic bonds.

-

Filtration: Filter off the resin and concentrate the filtrate.

Part 5: Comparative Analysis & Troubleshooting

Benzoyl vs. Benzyl vs. Acetyl

| Parameter | Benzyl (Bn) | Benzoyl (Bz) | Acetyl (Ac) |

| Type | Ether | Ester | Ester |

| Stereocontrol | None (Solvent dependent) | Strong 1,2-trans (NGP) | Strong 1,2-trans (NGP) |

| Reactivity | Armed (High) | Disarmed (Low) | Disarmed (Moderate) |

| Deprotection | Hydrogenolysis ( | Base (NaOMe) | Base (NaOMe) |

Common Issues

-

Acyl Migration: Under basic conditions (or even slightly acidic conditions with heating), a benzoyl group can migrate from O-2 to O-3 if O-3 is free.

-

Orthoester Formation: Occasionally, the acyloxonium ion is trapped by the nucleophile at the acetal carbon rather than the anomeric center, forming a 1,2-orthoester.

-

Fix: Treat the orthoester with mild acid (aqueous acetic acid) to rearrange it to the desired ester (though this often results in a mixture of axial/equatorial esters).

-

References

-

Neighboring Group Participation of Benzoyl Protecting Groups.

-selectivity. -

Regioselective Benzoylation of Diols and Carbohydrates. Source: MDPI (Molecules 2016). Context: Protocols for using 1-benzoylimidazole and DBU for highly selective primary hydroxyl protection.[8][9]

-

Armed and Disarmed Saccharides. Source: Wikipedia / Fraser-Reid Original Concepts. Context: Foundational theory on how ester (Bz) vs. ether (Bn) groups modulate glycosyl donor reactivity.

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity. Source: PMC (PubMed Central). Context: Comprehensive review of how protecting groups, including benzoates, influence the stereochemical outcome of glycosylation.[2][6][10]

-

The Enduring Utility of Benzyl Ethers: A Comparative Guide. Source: BenchChem.[2] Context: Comparative data on stability and reactivity profiles of Benzyl vs. Benzoyl groups.[2][4][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Introduction: The Significance of a Single Methyl Group in Drug Design

An In-Depth Technical Guide to the Stereochemistry of 2-C-methyl-D-ribofuranose Derivatives

In the landscape of medicinal chemistry, the modification of nucleosides has proven to be a profoundly successful strategy for the development of antiviral and anticancer agents. Among these modifications, the introduction of a methyl group at the 2'-position of a D-ribofuranose scaffold creates a class of molecules with significant therapeutic potential. These 2'-C-methyl-D-ribofuranose derivatives, most notably as nucleoside analogues, are central to the mechanism of action for potent drugs, including the revolutionary anti-Hepatitis C virus (HCV) agent Sofosbuvir.[1]

The addition of this seemingly simple methyl group introduces a new quaternary stereocenter, fundamentally altering the molecule's three-dimensional architecture. This change has profound implications for its interaction with biological targets, particularly viral polymerases. The resulting stereochemistry dictates the sugar's conformational preferences, which in turn governs how the nucleoside analogue is recognized and processed by enzymes. Consequently, a comprehensive understanding of the stereochemistry of these derivatives is not merely an academic exercise; it is a critical prerequisite for the rational design and synthesis of next-generation therapeutics. This guide provides a detailed exploration of the stereochemical challenges, synthetic control elements, conformational dynamics, and structure-activity relationships that define this vital class of molecules.

PART 1: The Core Stereochemical Challenge

The synthesis of a 2-C-methyl-D-ribofuranose derivative immediately presents two critical stereochemical hurdles that must be overcome to produce a biologically active compound:

-

Configuration at the Anomeric Center (C1): The glycosidic bond connecting the sugar to the nucleobase (or another substituent) can exist in two orientations: α (axial-like) or β (equatorial-like). For most nucleoside analogues targeting viral polymerases, the β-anomer is the biologically relevant isomer, mimicking natural nucleosides.

-

Configuration at the New Quaternary Center (C2): The addition of the methyl group creates a new chiral center at C2. In the context of a D-ribose starting material, the methyl group can be added to either face of the furanose ring, leading to two distinct diastereomers:

-

2'-C-β-methyl: The methyl group is on the same face as the C4'-CH₂OH group. This retains the ribo configuration.

-

2'-C-α-methyl: The methyl group is on the opposite face. This results in an inverted stereocenter, creating an arabino configuration.

-

Controlling these two centers diastereoselectively is the principal goal of any synthetic campaign. The interplay between the C1 and C2 stereocenters, along with the other chiral centers of the ribose ring, dictates the molecule's overall shape and function.

Caption: A generalized workflow for the synthesis of 2'-C-methyl nucleosides via a 2'-keto intermediate.

Causality Behind Experimental Choices:

-

Protection Strategy: The 3'- and 5'-hydroxyl groups must be protected (e.g., as benzoyl or silyl ethers) before oxidation. This prevents unwanted side reactions and helps to influence the stereochemical outcome of the subsequent methylation step by creating a specific steric and electronic environment.

-

Oxidation: The choice of oxidant is critical. Mild reagents like Dess-Martin periodinane or Swern oxidation are preferred because they selectively oxidize the secondary alcohol at C2' without affecting other sensitive functional groups on the sugar or the nucleobase.

-

Stereoselective Methylation: This is the most crucial step. The stereoselectivity of the methyl group addition to the planar 2'-ketone is governed by Felkin-Anh or Cram's rule models, where the nucleophile attacks from the sterically least hindered face. The bulky protecting groups at C3' and the substituent at C1' create a biased environment. For example, α-face addition of methyl lithium to 2'-ketonucleosides is a common method to produce the tertiary arabino alcohol, which can then be further manipulated. [1]

Detailed Protocol: Synthesis of a 2'-C-β-Methyluridine Precursor

This protocol is a representative example adapted from methodologies described in the literature for synthesizing 2'-C-branched ribonucleosides. [2] Objective: To synthesize a protected 2'-C-β-methyluridine derivative from a 2'-keto precursor.

Materials:

-

1-(3,5-Di-O-benzoyl-β-D-ribofuranosyl)uracil

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Methylmagnesium bromide (MeMgBr) in THF (1.0 M solution)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Oxidation to the 2'-Keto Intermediate:

-

Dissolve the protected uridine starting material (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the reaction exotherm.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2'-keto intermediate. This is often used directly in the next step.

-

-

Nucleophilic Methylation:

-

Dissolve the crude 2'-keto intermediate in anhydrous THF and cool to -78 °C under an inert atmosphere. Rationale: Low temperature is crucial to enhance diastereoselectivity and prevent side reactions.

-

Slowly add MeMgBr solution (3.0 eq) dropwise via syringe. The reaction mixture may turn yellow.

-

Stir at -78 °C for 3-5 hours. Monitor by TLC.

-

Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

-

Purification and Characterization (Self-Validation):

-

Purify the resulting crude oil by silica gel column chromatography. The two diastereomers (2'-α-methyl and 2'-β-methyl) will typically have different polarities and can be separated.

-

Validation: The identity and stereochemistry of the isolated products must be confirmed. This is achieved through:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the new methyl group and determine the stereochemistry (discussed in Part 4).

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

X-ray Crystallography: If suitable crystals can be obtained, this provides unambiguous proof of the relative and absolute stereochemistry. [3][4]

-

-

PART 3: Conformational Analysis - The "Shape-Shifting" Furanose Ring

The five-membered furanose ring is not planar; it is highly flexible and exists in a dynamic equilibrium between various puckered conformations. This puckering is described by a pseudorotational cycle. The two most relevant conformational families are the North (N) and South (S) conformers.

-

North (C3'-endo): The C3' atom is puckered out of the plane on the same side as the C5' atom. This conformation is characteristic of A-form DNA and RNA.

-

South (C2'-endo): The C2' atom is puckered out of the plane on the same side as the C5' atom. This is the predominant conformation in B-form DNA.

The introduction of the 2'-C-methyl group dramatically shifts this equilibrium.

-

Impact of a 2'-C-β-Methyl Group (ribo): The bulky β-methyl group creates a strong steric clash with the adjacent C3'-hydroxyl and the nucleobase in a South (C2'-endo) conformation. To alleviate this strain, the ring preferentially adopts a North (C3'-endo) conformation , where these groups are moved further apart. This conformational locking into an "RNA-like" pucker is a key reason for the potent biological activity of these analogues.

-

Impact of a 2'-C-α-Methyl Group (arabino): Conversely, an α-methyl group introduces steric repulsion that favors a South (C2'-endo) conformation .

Caption: The 2'-C-β-methyl group shifts the furanose conformational equilibrium toward the North pucker.

This conformational preference is also influenced by the anomeric effect , an electronic interaction involving the delocalization of a lone pair of electrons from the ring oxygen (O4') into the antibonding (σ*) orbital of the C1'-substituent bond. [5]The stereoelectronics of the C2' position can modulate this effect, further stabilizing or destabilizing certain anomers and ring puckers.

PART 4: Characterization and Structure-Activity Relationships

Confirming the stereochemistry and correlating it with biological function is the final piece of the puzzle.

Spectroscopic Determination of Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry and conformation of these derivatives in solution. [6]

-

Anomeric Configuration (α vs. β): Nuclear Overhauser Effect (NOE) experiments are definitive. For a β-anomer, an NOE is observed between the anomeric proton (H1') and the protons at C2' and C4'. For an α-anomer, an NOE would be seen between H1' and the α-face proton at C2'.

-

Ring Conformation (North vs. South): The three-bond proton-proton coupling constant between H1' and H2' (³J(H1',H2')) is highly informative. Based on the Karplus equation, this value depends on the dihedral angle between the two protons.

-

A small coupling constant (0–3 Hz) indicates a dihedral angle near 90°, which is characteristic of a North (C3'-endo) conformation.

-

A large coupling constant (5–8 Hz) indicates a dihedral angle closer to 160°, which is characteristic of a South (C2'-endo) conformation.

-

Case Study: 2'-C-Methyl Nucleosides as HCV NS5B Polymerase Inhibitors

The development of inhibitors for the HCV NS5B RNA-dependent RNA polymerase provides a textbook example of how stereochemistry governs activity.

2'-C-methyl ribonucleoside analogues are potent inhibitors because, after being converted to their triphosphate form by cellular kinases, they are accepted as substrates by the viral polymerase. However, the presence of the 2'-C-methyl group acts as a "non-obligate" chain terminator; its steric bulk interferes with the translocation of the next incoming nucleotide, halting RNA elongation. [7][8] The stereochemistry at both C1' and C2' is absolutely critical for activity, as shown in the table below.

| Compound | Stereochemistry | Target | Activity (EC₅₀) | Rationale for Activity/Inactivity |

| 2'-C-β-Methylcytidine | 1'-β, 2'-β-Me (ribo) | HCV NS5B | Potent (low μM) [8] | The β-anomer and North-puckered ribo configuration correctly mimic the natural substrate, allowing for efficient phosphorylation and incorporation by the polymerase. |

| 2'-C-α-Methylcytidine | 1'-β, 2'-α-Me (arabino) | HCV NS5B | Inactive | The arabino configuration forces a South pucker, which is a poor structural mimic of the natural substrate, leading to inefficient recognition by cellular kinases and/or the viral polymerase. |

| L-2'-C-β-Methylcytidine | L-enantiomer | HCV NS5B | Inactive [9] | The overall enantiomer (L-sugar instead of D-sugar) is not recognized by the chiral active sites of the host cell kinases or the viral polymerase. |

| 7-deaza-2'-C-β-Methyladenosine | 1'-β, 2'-β-Me (ribo) | HCV NS5B | Potent [10] | Retains the key stereochemistry. The modification at the nucleobase (7-deaza) prevents degradation by host enzymes like adenosine deaminase, improving its metabolic stability and in vivo efficacy. [10] |

Conclusion

The stereochemistry of 2-C-methyl-D-ribofuranose derivatives is a cornerstone of their function as high-value pharmaceutical agents. The precise spatial arrangement of the anomeric substituent and the C2-methyl group, established through stereocontrolled synthesis, dictates the conformational behavior of the furanose ring. This conformational preference, in turn, governs molecular recognition by target enzymes, providing a clear and compelling example of the structure-activity relationship at the heart of modern drug discovery. For researchers in this field, mastering the principles of stereocontrol and conformational analysis is not just essential for synthesis, but is the fundamental basis for designing molecules with enhanced potency, selectivity, and therapeutic utility.

References

-

Wnuk, S. F., & Liang, Y. (2023). Construction of quaternary stereocenters at carbon 2′ of nucleosides. Carbohydrate Research. Available at: [Link]

-

Olsen, D. B., et al. (2010). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. National Center for Biotechnology Information. Available at: [Link]

-

Murakami, E., et al. (2007). Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells. National Center for Biotechnology Information. Available at: [Link]

-

Olsen, D. B., et al. (2004). Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication. ResearchGate. Available at: [Link]

-

Cho, J. H., et al. (2012). Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. National Center for Biotechnology Information. Available at: [Link]

-

Plavec, J., et al. (2002). Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides. ACS Publications. Available at: [Link]

-

Figshare. (2002). Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides. Figshare. Available at: [Link]

-

Kirschner, K. N., & Woods, R. J. (2013). Insights into Furanose Solution Conformations: Beyond the Two-State Model. National Center for Biotechnology Information. Available at: [Link]

-

Beigelman, et al. (1987). Synthesis of 2'-C-methylnucleosides. Madridge Publishers. Available at: [Link] (Note: This is a review citing the original work).

-

Rosenthal, A., & Sprinzl, M. (1969). 2-C-nitromethyl and 2-C-aminomethyl derivatives of D-ribose. Preparation of 2′-C-nitromethyluridines. RSC Publishing. Available at: [Link]

-

Pierra, C., et al. (2006). 2'-C-Methyl Branched Pyrimidine Ribonucleoside Analogues: Potent Inhibitors of RNA Virus Replication. ResearchGate. Available at: [Link]

-

Walczak, D., et al. (2023). Identification of the furanose ring conformations and the factors driving their adoption. PubMed. Available at: [Link]

-

Walczak, D., et al. (2023). Identification of the Furanose Ring Conformations and the Factors Driving Their Adoption. SSRN. Available at: [Link]

-

Dodd, E., et al. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Aston Publications Explorer. Available at: [Link]

-

Liberek, B., et al. (2017). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Center for Biotechnology Information. Available at: [Link]

-

Harry-O'kuru, R. E., et al. (2008). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. ResearchGate. Available at: [Link]

-

Dodd, E., et al. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Aston Publications Explorer. Available at: [Link]

-

Yoneda, Y., et al. (2023). Solid-state 13C NMR, X-ray diffraction and structural study of methyl 4-O-methyl β-D-glucopyranosides with all eight possible methyl-substitution patterns. Åbo Akademi University Research Portal. Available at: [Link]

-

Leonard, N. J., & Sciavolino, F. C. (1968). Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside. PubMed. Available at: [Link]

-

Li, N. S., et al. (2009). Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine. PubMed. Available at: [Link]

-

Parker, S. F., et al. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. National Center for Biotechnology Information. Available at: [Link]

-

Parker, S. F., et al. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. ACS Publications. Available at: [Link]

-

Vig, R., et al. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Science. Available at: [Link]

-

Perlin, A. S. (1966). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Canadian Science Publishing. Available at: [Link]

-

Al-Jubier, N., et al. (2015). The origin of the anomeric effect: probing the impacts of stereoelectronic interactions. RSC Publishing. Available at: [Link]

-

Liberek, B., et al. (2017). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. The Royal Society of Chemistry. Available at: [Link]

-

Çelik, M., & Ülküseven, B. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. Available at: [Link]

-

Dodd, E., et al. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. SSRN. Available at: [Link]

-

Bak, S., et al. (2021). Tricyclanos: conformationally constrained nucleoside analogues with a new heterotricycle obtained from a D-ribofuranose unit. SciSpace. Available at: [Link]

-

El-Sayed, A. M., et al. (2021). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. ACS Publications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. Aston Publications Explorer [publications.aston.ac.uk]

- 5. The origin of the anomeric effect: probing the impacts of stereoelectronic interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Deprotection of benzoyl groups in carbohydrate synthesis

Title: Application Note: Strategic Deprotection of Benzoyl Groups in Carbohydrate Synthesis

Executive Summary

Benzoyl (Bz) groups are indispensable protecting groups in carbohydrate chemistry. Compared to acetyl groups, they offer superior stability, reduced migration tendencies, and robust neighboring group participation (NGP) for the stereoselective formation of 1,2-trans glycosidic linkages. However, the robust nature of the ester bond necessitates precise, chemically sound deprotection strategies to liberate the hydroxyl groups without compromising the integrity of the carbohydrate scaffold. This guide provides a comprehensive, mechanistic approach to benzoyl deprotection, detailing standard transesterification, amine-mediated cleavage, and troubleshooting for sterically hindered substrates.

Mechanistic Framework: The Chemistry of Benzoyl Cleavage

The removal of O-benzoyl groups is fundamentally an acyl substitution reaction. The choice of nucleophile and solvent dictates the reaction pathway, kinetics, and side-product profile.

1.1 The Zemplén Transesterification (The Gold Standard) Developed by Géza Zemplén, this method utilizes a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol[1]. The causality of its success lies in Le Chatelier's principle: methanol acts as both the solvent and the ultimate reactant. The methoxide ion attacks the benzoyl carbonyl, forming a tetrahedral intermediate. Upon collapse, it expels the carbohydrate alkoxide, which is rapidly protonated by the bulk methanol. This regenerates the methoxide catalyst and yields methyl benzoate as a byproduct. This catalytic cycle ensures mild conditions that preserve sensitive glycosidic bonds and acetal protecting groups.

1.2 Amine-Mediated Aminolysis When substrates contain base-sensitive moieties (e.g., epoxides, sensitive amides) or when deprotecting N-benzoyl groups in nucleoside analogs, aminolysis is preferred[2]. Ammonia or methylamine attacks the carbonyl, forming benzamide (or N-methylbenzamide) and the free hydroxyl/amine. In high-throughput oligonucleotide synthesis, a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) is used for ultra-fast deprotection[3].

1.3 Anomalous Retention and Steric Hindrance Zemplén conditions are not universally effective. Research has demonstrated that 2-O-benzoyl groups can exhibit anomalous retention in certain 3-O-alkyl or 3-O-glycosyl derivatives of D-galactose and D-glucose[4]. This resistance is caused by severe steric hindrance and localized hydrogen bonding that blocks nucleophilic attack. In such cases, harsher alkaline hydrolysis (e.g., LiOH/THF/H₂O) is required. Furthermore, in highly sensitive substrates like UDP-furanoses, benzoyl deprotection can trigger unintended degradation into 1,2-cyclic phosphates, requiring meticulous optimization[5].

Strategic Decision Matrix

Selecting the correct deprotection route prevents yield loss and structural degradation. The workflow below outlines the decision-making process based on substrate architecture.

Workflow for selecting the optimal benzoyl deprotection strategy in carbohydrate synthesis.

Quantitative Data: Comparison of Deprotection Methods

The following table synthesizes the operational parameters for the most common benzoyl deprotection strategies[2][3].

| Method | Reagents | Typical Conditions | Reaction Time | Typical Yield | Key Advantages & Limitations |

| Zemplén | NaOMe (cat.), MeOH | Room Temp | 1–4 hours | >95% | Advantage: Mild, highly selective, catalytic.Limitation: Fails on highly hindered esters. |

| Methanolic Ammonia | Saturated NH₃ in MeOH | Room Temp | 12–24 hours | >90% | Advantage: Mildest method; preserves base-sensitive groups.Limitation: Slow reaction kinetics. |

| AMA (Ultra-Fast) | NH₄OH / 40% MeNH₂ (1:1) | 65 °C | 10–15 mins | >95% | Advantage: Extremely rapid; ideal for nucleosides.Limitation: Risk of transamination side-reactions. |

| Alkaline Hydrolysis | LiOH or NaOH, THF/H₂O | RT to 50 °C | 2–8 hours | Variable | Advantage: Overcomes severe steric hindrance.Limitation: Harsh; risks cleaving sensitive functional groups. |

Experimental Protocols: Self-Validating Systems

Protocol A: Standard Zemplén Transesterification

Expert Insight: Using freshly prepared NaOMe from sodium metal and methanol ensures the absence of NaOH. This prevents unwanted saponification, which generates water and halts the catalytic cycle.

-

Preparation: Dissolve the perbenzoylated carbohydrate (1.0 mmol) in anhydrous methanol (10 mL) under an inert argon atmosphere.

-

Catalysis: Add a freshly prepared solution of sodium methoxide in methanol (0.1 M) dropwise until the final concentration of NaOMe is approximately 0.1–0.2 equivalents per benzoyl group[1].

-

Reaction & Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC). The starting material (high Rf in Hexane/EtOAc) should disappear, replaced by a baseline spot (the polyol) and a high Rf spot corresponding to the methyl benzoate byproduct.

-

Quenching: Once complete (typically 1–4 hours), add pre-washed Amberlite IR-120 (H⁺ form) cation-exchange resin. Stir gently until the pH of the solution reaches neutral (pH ~7). Self-Validation: Neutral pH confirms the complete removal of the methoxide catalyst, preventing degradation during concentration.

-

Isolation: Filter the mixture to remove the resin, washing the resin bed with methanol. Concentrate the filtrate in vacuo.

-

Purification: To remove the methyl benzoate byproduct, triturate the crude residue with hexanes or diethyl ether. The deprotected carbohydrate will precipitate or remain as an insoluble syrup.

Catalytic cycle of the Zemplén transesterification for benzoyl group removal.

Protocol B: Mild Aminolysis using Methanolic Ammonia

Expert Insight: This method relies on the nucleophilicity of ammonia rather than the basicity of an alkoxide, making it ideal for substrates prone to base-catalyzed elimination or degradation[2].

-

Preparation: Suspend the benzoylated substrate (1.0 mmol) in anhydrous methanol (5 mL) in a pressure-rated glass vessel.

-

Reagent Addition: Cool the vessel to 0 °C. Add 10 mL of a pre-titrated, saturated solution of anhydrous ammonia in methanol (approx. 7 N).

-

Reaction: Seal the vessel tightly to prevent the escape of ammonia gas. Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Workup: In a well-ventilated fume hood, carefully open the vessel to vent excess ammonia. Concentrate the mixture under reduced pressure.

-

Purification: Co-evaporate the residue with methanol (3 × 10 mL) to ensure complete removal of ammonia. The resulting benzamide byproduct can often be separated by dissolving the crude mixture in water and washing with ethyl acetate (if the carbohydrate is highly polar), or via silica gel chromatography.

Analytical Monitoring and Troubleshooting

-

Incomplete Deprotection: If TLC or LC-MS indicates partially benzoylated intermediates that refuse to convert, suspect steric hindrance (anomalous retention)[4]. Switch to a stoichiometric hydroxide base (e.g., LiOH in THF/H₂O) and elevate the temperature slightly (40 °C).

-

Transamination Risks: When deprotecting N-benzoyl groups on cytidine derivatives using methylamine (AMA), transamination can occur, yielding N-methyl-cytidine impurities[3]. In such workflows, substituting the benzoyl group with an acetyl group prior to synthesis is the definitive preventive measure.

References

-

Szurmai Z, Lipták A, Snatzke G. "Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose." Carbohydrate Research, 1990. [Link]

-

Glen Research. "Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection."[Link]

-

Chen W-J, et al. "Efficient Synthesis of UDP-Furanoses via 4,5-Dicyanoimidazole(DCI)-Promoted Coupling of Furanosyl-1-Phosphates with Uridine Phosphoropiperidate." Molecules, 2019.[Link]

-

Xu Z, et al. "Design, Synthesis and Biological Evaluation of New Carbohydrate-Based Coumarin Derivatives as Selective Carbonic Anhydrase IX Inhibitors via “Click” Reaction." Molecules, 2022.[Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of New Carbohydrate-Based Coumarin Derivatives as Selective Carbonic Anhydrase IX Inhibitors via “Click” Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: High-Resolution NMR Profiling of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose

This Application Note provides a comprehensive protocol for the NMR analysis of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose , a critical intermediate in the synthesis of nucleoside analogs such as Valopicitabine and Remdesivir precursors.

Introduction & Significance

The structural validation of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose is a pivotal quality control step in antiviral drug development. Unlike standard ribose derivatives, the introduction of a methyl group at the C2 position creates a quaternary center , eliminating the vicinal proton coupling between H1 and H2. This alteration drastically changes the expected

This guide details the specific NMR signatures required to confirm the identity, purity, and anomeric configuration (

Key Structural Challenges

-

Quaternary C2: Absence of H2 proton simplifies H1 to a singlet but complicates stereochemical assignment via J-coupling.

-

Benzoyl "Forest": Four benzoyl groups generate severe spectral crowding in the aromatic region (7.2 – 8.2 ppm), obscuring potential impurities.

-

Anomeric Stereochemistry: Distinguishing the desired

-anomer (used for Vorbrüggen glycosylation) from the

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize viscosity-induced broadening:

-

Solvent: Chloroform-d (

) is preferred over DMSO- -

Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of

(99.8% D). -

Tube: Use high-precision 5 mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming artifacts.

-

Filtration: Filter the solution through a cotton plug or 0.2 µm PTFE filter if any turbidity is observed (often due to benzoyl chloride residues).

Instrument Parameters

Acquire spectra on an NMR spectrometer with a field strength of

| Experiment | Pulse Sequence | Scans (NS) | Key Parameter | Purpose |

| 1H Standard | zg30 | 16 | D1 = 2.0 s | Quantitative integration of Bz vs. Me groups. |

| 13C {1H} | zgpg30 | 512 | D1 = 2.0 s | Confirm quaternary C2 (~85-90 ppm). |

| HSQC | hsqcedetgpsisp2.3 | 8 | Assign protonated carbons (C1, C3, C4, C5). | |

| HMBC | hmbcgplpndqf | 16 | Link Me group to C1, C2, C3. | |

| NOESY | noesygpphp | 32 | Mix time = 500 ms | Critical: Determine |

Structural Elucidation & Analysis

1H NMR Spectrum Analysis

The spectrum is defined by three distinct regions. The absence of H2 coupling is the primary diagnostic.

Region A: The Diagnostic Singlets (High Field)

-

2-C-Methyl Group: Appears as a sharp singlet between 1.70 – 1.90 ppm .

-

Note: This is significantly deshielded compared to a standard alkyl methyl due to the geminal O-Benzoyl group and the inductive effect of the ring oxygen.

-

-

H1 (Anomeric Proton): Appears as a singlet typically between 6.80 – 7.10 ppm .

Region B: The Sugar Backbone (Mid Field)

-

H3: Appears as a doublet (

Hz) around 6.0 – 6.3 ppm .-

It only couples to H4. The coupling to H2 is impossible.

-

-

H4: Multiplet (ddd) around 4.6 – 4.9 ppm .

-

H5a/H5b: Multiplets (dd) around 4.5 – 4.8 ppm .

Region C: The Aromatic Zone (Low Field)

-

Benzoyl Protons: 7.2 – 8.2 ppm .

-

Integration Check: The total integral of this region must be 20H relative to the H1 singlet (1H).

-

Ratio: 20:1 (Aromatic : Anomeric). Significant deviation indicates hydrolysis (free benzoic acid) or incomplete benzoylation.

-

13C NMR Signatures

| Carbon Type | Chemical Shift ( | Multiplicity (DEPT-135) | Diagnostic Note |

| Carbonyls (C=O) | 164.0 – 166.0 | Quaternary | Four distinct peaks corresponding to 1, 2, 3, 5-OBz. |

| C1 (Anomeric) | 98.0 – 102.0 | CH (+ve) | Deshielded by two oxygens. |

| C2 (Quaternary) | 85.0 – 89.0 | Quaternary (Absent) | The "Ghost" Peak. Will not appear in DEPT. Critical for confirmation. |

| C3, C4 | 70.0 – 80.0 | CH (+ve) | - |

| C5 | 62.0 – 65.0 | CH2 (-ve) | Inverted in DEPT-135. |

| 2-C-Methyl | 18.0 – 22.0 | CH3 (+ve) | - |

Stereochemical Assignment ( vs. )

The synthesis of 2-C-methyl nucleosides usually targets the

Logical Framework for NOE Assignment

-

Configuration: 2-C-Methyl is typically introduced in the

-face (down), forcing the 2-O-Benzoyl to the -

-Anomer (Target): The 1-O-Benzoyl group is

-

-Anomer (Impurity): The 1-O-Benzoyl group is

Diagnostic NOE Correlations

| Interaction | Explanation | ||

| H1 | Strong NOE | Weak / No NOE | In |

| H1 | Strong NOE | Weak / No NOE | In |

| H1 | Weak / No NOE | Strong NOE | In |

Visualization of NOE Logic

Caption: Decision tree for assigning anomeric configuration using NOESY correlations.

Synthesis & Analysis Workflow

The following diagram illustrates the position of this analysis within the broader synthesis of 2'-C-methyl nucleosides.

Caption: Synthetic route highlighting the critical QC point for the tetra-benzoyl intermediate.

References

-

Preparation of 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranose: Li, N. S., Lu, J., & Piccirilli, J. A. (2007).[3][4][5][6] Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. Organic Letters, 9(16), 3009–3012.

-

Synthesis of 2'-C-Methyl Nucleosides (Valopicitabine/Trachycladine): Wang, G., Liu, Y., & Zhang, H. (2014). Concise total synthesis of two marine natural nucleosides: trachycladines A and B. Beilstein Journal of Organic Chemistry, 10, 1681–1686.

-

Anomeric Configuration & NOE Analysis: Walczak, D., et al. (2022). Characteristic 1H NMR spectra of

-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12, 29884-29895. -

Commercial Reference & CAS Data: Thermo Scientific Chemicals.[7] (n.d.). 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose, 98%.[7][8][9]

Sources

- 1. The Duke NMR Center Coupling constants [sites.duke.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. BJOC - Concise total synthesis of two marine natural nucleosides: trachycladines A and B [beilstein-journals.org]

- 4. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Concise total synthesis of two marine natural nucleosides: trachycladines A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. J66930.06 [thermofisher.com]

- 8. 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose, 98% [cymitquimica.com]

- 9. 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose, 98% [cymitquimica.com]

Application Note: Strategic Purification of Benzoylated Carbohydrates

Abstract & Chemical Context

Benzoylated carbohydrates are ubiquitous intermediates in oligosaccharide synthesis.[1] Unlike benzyl ethers, benzoate esters provide two critical advantages: UV activity (facilitating detection) and neighboring group participation (directing 1,2-trans glycosylation via an acyloxonium ion intermediate).[1]

However, their purification presents distinct challenges.[1] The lipophilicity of the benzoyl (Bz) group often results in "syrupy" crude mixtures that resist crystallization. Furthermore, the presence of excess benzoic acid and pyridine salts can streak on silica gel, obscuring the separation of regioisomers.

This guide details a field-proven workflow to purify benzoylated sugars, moving beyond standard protocols to leverage the specific physicochemical properties of the benzoate stack.

Phase I: The "Clean Start" Workup

The Problem: Direct evaporation of the reaction mixture (typically Pyridine/BzCl) leaves a residue of pyridinium salts and benzoic acid that saturates silica columns. The Solution: A specific three-stage wash sequence is required to chemically sequester these impurities before chromatography.

Protocol A: Pyridine & Benzoic Acid Removal

Standard Scale: 10 mmol Carbohydrate substrate

-

Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per mmol substrate).

-

Note: EtOAc is preferred if the product is highly lipophilic; DCM is better if the product is partially polar.

-

-

The "Acid Cut" (Pyridine Removal):

-

The "Base Cut" (Benzoic Acid Removal):

-

Mechanism:[1][2][3] Deprotonates benzoic acid (

) into sodium benzoate (water-soluble).[1] -

Tech Tip: If excess Benzoyl Chloride is suspected, add a catalytic amount of DMAP and 1 mL of Methanol before the workup. This converts BzCl to Methyl Benzoate, which is easier to separate than reactive acid chlorides.[1]

-

Drying: Dry over anhydrous

, filter, and concentrate.

Visualization: Workup Logic

Figure 1: Sequential extraction strategy to remove amine bases and acidic byproducts prior to chromatography.

Phase II: Flash Chromatography (The "Toluene Effect")

The Critical Insight: Most chemists default to Hexane/Ethyl Acetate (Hex/EtOAc) for purification. For benzoylated sugars, this is often suboptimal .[1]